molecular formula C12H12N2O4S B2445909 N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide CAS No. 2310127-12-7

N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide

Cat. No.: B2445909
CAS No.: 2310127-12-7
M. Wt: 280.3
InChI Key: NPBLTTUIKYYXSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide is a chemical compound that has garnered significant interest in scientific research due to its potential biological activity and various applications. This compound features a unique structure that includes both thiophene and furan rings, which are known for their diverse chemical properties and biological activities.

Preparation Methods

The synthesis of N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 5-thiophen-2-ylfuran-2-yl derivatives.

    Reaction Conditions: The key step involves the reaction of these derivatives with oxalyl chloride to form the corresponding acyl chloride intermediate.

    Final Step: The acyl chloride intermediate is then reacted with 2-aminoethanol under controlled conditions to yield N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide.

Chemical Reactions Analysis

N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene or furan derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and furan rings, using reagents like halogens or alkylating agents.

Scientific Research Applications

N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Preliminary studies suggest that it may have therapeutic potential in treating certain diseases, although more research is needed to confirm these findings.

    Industry: While not widely used in industrial applications, its unique chemical properties make it a candidate for future developments in materials science.

Mechanism of Action

The mechanism of action of N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound is believed to interact with enzymes and receptors involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and cell proliferation, although the exact mechanisms are still under investigation.

Comparison with Similar Compounds

N’-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide can be compared with other similar compounds, such as:

    N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-phenoxyacetamide: This compound shares a similar structure but has different functional groups, leading to distinct chemical and biological properties.

    N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-N’-(2-methoxyphenyl)oxamide: Another related compound with variations in the substituents, which can affect its reactivity and applications.

Properties

IUPAC Name

N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S/c13-11(16)12(17)14-6-7(15)8-3-4-9(18-8)10-2-1-5-19-10/h1-5,7,15H,6H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBLTTUIKYYXSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(O2)C(CNC(=O)C(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.